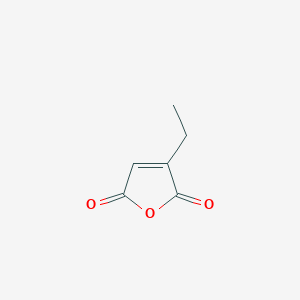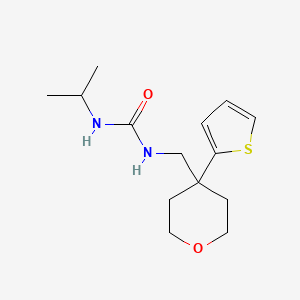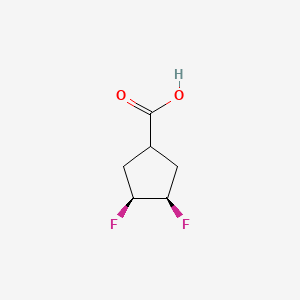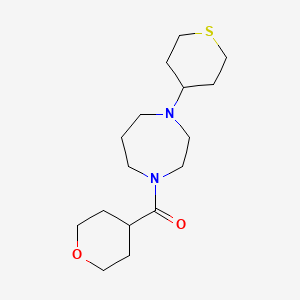
3-Ethylfuran-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethylfuran-2,5-dione, also known as 3-ethyl-2,5-dihydrofuran-2,5-dione, is a chemical compound with the molecular formula C6H6O3 . It has a molecular weight of 126.11 . The compound is a liquid at room temperature .
Physical And Chemical Properties Analysis
3-Ethylfuran-2,5-dione is a liquid at room temperature . It has a molecular weight of 126.11 . Unfortunately, the sources do not provide more detailed physical and chemical properties of this compound.Scientific Research Applications
Medicine and Pharmacology
3-Ethylfuran-2,5-dione: serves as a precursor in the synthesis of various pharmaceutical compounds. Its derivatives have been explored for their potential antiviral properties . Additionally, furan derivatives, in general, exhibit a range of medicinal properties including anticancer, antidepressant, and anti-inflammatory effects .
Agriculture
In agriculture, 3-Ethylfuran-2,5-dione can be utilized in the synthesis of plant growth regulators and pesticides. The compound’s derivatives may enhance the absorption and efficacy of agrochemicals, contributing to sustainable farming practices .
Materials Science
The compound is used in the development of new materials, such as polymers and resins3-Ethylfuran-2,5-dione can be a building block for producing biodegradable plastics, which are crucial for reducing environmental pollution .
Environmental Science
In environmental science, 3-Ethylfuran-2,5-dione and its derivatives are part of the shift towards bio-based materials, replacing petroleum-derived chemicals. This transition is vital for creating a more sustainable chemical industry .
Food Industry
3-Ethylfuran-2,5-dione: can be involved in the synthesis of flavoring agents and food additives. Its derivatives may improve the shelf life and nutritional value of food products .
Energy Production
Derivatives of 3-Ethylfuran-2,5-dione are being researched for their role in renewable energy production. They can be used to create bio-based alternatives to traditional petrochemicals, which is essential for developing sustainable energy sources .
Chemical Synthesis
This compound is a versatile intermediate in organic synthesis. It is used in the preparation of various chemicals through reactions like Diels-Alder cycloadditions, which are fundamental in synthetic chemistry .
Biotechnology
In biotechnological applications, 3-Ethylfuran-2,5-dione can be a substrate for enzymatic reactions, such as those catalyzed by alcohol dehydrogenases, leading to the production of chiral compounds used in fine chemicals and pharmaceuticals .
Future Directions
Mechanism of Action
Target of Action
This compound is a derivative of furan, a heterocyclic organic compound, which is known to interact with various biological targets
Mode of Action
Furan derivatives are known to undergo various chemical reactions, including oxidation and halogenation . These reactions can lead to changes in the target molecules, potentially altering their function. More detailed studies are required to elucidate the specific interactions of 3-Ethylfuran-2,5-dione with its targets.
Biochemical Pathways
Furan derivatives are involved in various biochemical processes, including the oxidation of furan and its substituted
Pharmacokinetics
A study on the kinetic behavior of a related compound, furan-2,5-dione, suggests that it reacts with cl atoms in the gas phase, forming an adduct intermediate . This could potentially influence the bioavailability of 3-Ethylfuran-2,5-dione, but more research is needed to confirm this.
Result of Action
Given the chemical reactivity of furan derivatives, it is possible that 3-Ethylfuran-2,5-dione could induce changes in cellular function or structure . .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 3-Ethylfuran-2,5-dione. For instance, the reaction of Furan-2,5-dione with Cl atoms is influenced by factors such as temperature and pressure Similarly, the action of 3-Ethylfuran-2,5-dione could be affected by various environmental conditions
properties
IUPAC Name |
3-ethylfuran-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6O3/c1-2-4-3-5(7)9-6(4)8/h3H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXGOOCLYBPQWNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)OC1=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![benzyl 2-[(1E)-3-(3,4-dichlorophenoxy)prop-1-en-1-yl]pyrrolidine-1-carboxylate](/img/structure/B2852515.png)
![5-Bromo-2-[[1-[2-(triazol-1-yl)ethyl]piperidin-3-yl]methoxy]pyrimidine](/img/structure/B2852517.png)

![N-(cyanomethyl)-N-phenyl-2-[5-(thiophen-3-yl)-2H-1,2,3,4-tetrazol-2-yl]acetamide](/img/structure/B2852520.png)

![(3Z)-1-(4-chlorobenzyl)-3-{[(3-fluoro-4-methylphenyl)amino]methylene}-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2852522.png)

![Methyl 5-[(4-amino-5-oxo-1,2,4-triazin-3-yl)sulfanylmethyl]furan-2-carboxylate](/img/structure/B2852526.png)
![N-[2-Methyl-2-(1,4,7-trioxaspiro[4.4]nonan-9-yl)propyl]but-2-ynamide](/img/structure/B2852527.png)


![N~6~-(2-methoxybenzyl)-N~4~-(3-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2852532.png)
![Ethyl 5-[(2-bromobenzyl)oxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2852535.png)